Benzoxazole, 5-[(trifluoromethyl)thio]-
Description
Benzoxazole, 5-[(trifluoromethyl)thio]- (CAS: 13451-80-4), also known as 5-(trifluoromethyl)benzoxazole-2(3H)-thione, is a heterocyclic compound featuring a benzoxazole core substituted with a trifluoromethylthio (-SCF₃) group at the 5-position. Its molecular formula is C₈H₄F₃NOS, and it is widely used in medicinal chemistry and materials science due to its unique electronic properties and versatility in derivatization .
Properties
Molecular Formula |
C8H4F3NOS |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |
InChI Key |
VUFSAJMWSWYVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The trifluoromethylthio group in 5-[(trifluoromethyl)thio]benzoxazole distinguishes it from structurally related benzoxazole and oxadiazole derivatives. Below is a comparison with key analogs:
Key Observations :
- Thermal Stability : Higher melting points in brominated analogs (e.g., 113–114°C ) suggest greater crystallinity compared to the target compound, though its exact melting point is unreported.
Antioxidant Activity
Benzoxazole derivatives, including 5-[(trifluoromethyl)thio]benzoxazole, exhibit notable antioxidant activity. For example:
- Benzoxazole vs. Benzothiazole : Benzoxazole moieties demonstrate comparable antioxidant efficacy to benzothiazoles, while N-methyl benzoimidazole derivatives show reduced activity, highlighting the critical role of the benzoxazole core .
Anticancer Potential
While 5-[(trifluoromethyl)thio]benzoxazole lacks explicit cytotoxicity data, structurally related thiadiazole-thioacetamide hybrids (e.g., N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibit potent anticancer activity (IC₅₀: 12.4–166.8 μM) against leukemia and cervical carcinoma cells .
Preparation Methods
Methodology
This two-step approach involves synthesizing 5-halo-benzoxazole intermediates followed by displacement of the halogen with a trifluoromethylthio group.
Step 1: Synthesis of 5-Bromo-Benzoxazole
Bromination of benzoxazole is directed by the electron-deficient aromatic system. Electrophilic bromination using Br₂ in the presence of FeBr₃ or H₂SO₄ yields 5-bromo-benzoxazole. For example:
-
Substrate : Benzoxazole (1.0 mmol)
-
Reagents : Br₂ (1.2 mmol), FeBr₃ (0.1 mmol), H₂SO₄ (2 mL)
-
Conditions : 80°C, 6 h
Step 2: Trifluoromethylthiolation
The bromine atom undergoes nucleophilic substitution with a trifluoromethylthiolate source (e.g., CuSCF₃ or AgSCF₃). A representative procedure includes:
-
Substrate : 5-Bromo-benzoxazole (1.0 mmol)
-
Reagents : CuSCF₃ (1.5 mmol), DMF (5 mL)
-
Conditions : 100°C, 12 h under N₂
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 h |
| Temperature | 80–100°C |
| Solvent | DMF or DMSO |
| Catalyst | CuI or AgF |
Direct C–H Trifluoromethylthiolation via Radical Pathways
Methodology
Recent advances in C–H functionalization enable direct introduction of -SCF₃ groups using radical initiators. Hypervalent iodine reagents (e.g., PhI(OAc)₂) and CF₃SO₂Na facilitate this transformation.
Procedure
-
Substrate : Benzoxazole (1.0 mmol)
-
Reagents : CF₃SO₂Na (2.0 mmol), PhI(OAc)₂ (1.2 mmol), Ru(bpy)₃Cl₂ (0.02 mmol)
-
Conditions : CH₃CN (10 mL), visible light irradiation, 25°C, 8 h
Mechanism
-
Radical Generation : CF₃SO₂Na undergoes single-electron oxidation to form CF₃S·.
-
C–H Activation : The benzoxazole’s 5-position is selectively activated via coordination with Ru(II).
-
Radical Coupling : CF₃S· adds to the activated position, followed by rearomatization.
Cyclocondensation of Pre-Functionalized 2-Aminophenols
Methodology
This method involves synthesizing 2-amino-5-(trifluoromethylthio)phenol, followed by cyclization to form the benzoxazole ring.
Step 1: Synthesis of 2-Amino-5-(Trifluoromethylthio)phenol
-
Substrate : 2-Amino-5-bromophenol (1.0 mmol)
-
Reagents : CuSCF₃ (1.5 mmol), K₂CO₃ (2.0 mmol), DMSO (5 mL)
-
Conditions : 120°C, 24 h
Step 2: Cyclization to Benzoxazole
The amino and hydroxyl groups undergo cyclization using acidic or oxidative conditions:
Key Advantages
-
Avoids post-cyclization functionalization.
-
High regioselectivity for the 5-position.
Diazonium Salt-Mediated Trifluoromethylthiolation
Methodology
A Sandmeyer-like reaction introduces -SCF₃ via diazonium intermediates.
Procedure
-
Nitration and Reduction :
-
Diazotization :
-
NaNO₂ (1.2 mmol), H₂SO₄ (2 mL), 0–5°C, 1 h.
-
-
Trifluoromethylthiolation :
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–78 | Moderate | High |
| Direct C–H Functionalization | 55–60 | High | Moderate |
| Cyclocondensation | 70–85 | Low | High |
| Diazonium Salt Approach | 60 | Moderate | Moderate |
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